

KN-62 Kinase Selectivity Profile: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **KN-62**, a widely used inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). The data presented here is intended to offer an objective overview of its on-target and off-target activities, supported by experimental data, to aid in the design and interpretation of research studies.

Executive Summary

KN-62 is a potent, cell-permeable inhibitor of CaMKII, a key serine/threonine kinase involved in a multitude of cellular processes. While it is often cited as a selective CaMKII inhibitor, comprehensive profiling reveals a broader spectrum of activity. Notably, **KN-62** exhibits potent inhibition of the purinergic receptor P2X7, an ATP-gated ion channel, with an IC50 value significantly lower than that for CaMKII. This guide presents quantitative data on the selectivity of **KN-62** against a panel of kinases, highlighting its primary target and significant off-target interactions.

KN-62 Kinase Selectivity Profile

The following table summarizes the inhibitory activity of **KN-62** against its primary target CaMKII and a panel of other kinases. The data reveals that while **KN-62** is effective against CaMKII, it also interacts with other kinases at a tested concentration of 10 μ M.



Target	IC50/Ki	% Activity Remaining @ 10μΜ	Notes
CaMKII	900 nM (IC50)[1]	38%[2]	Primary Target. KN-62 acts as a competitive inhibitor with respect to calmodulin by binding to the calmodulin-binding site of CaMKII.[1]
P2X7 Receptor	15 nM (IC50)	Not Assayed in Kinase Panel	Significant Off-Target. A potent non- competitive antagonist. This interaction is independent of its kinase inhibitory activity.[1]
CAMK1	Not Determined	38%[2]	Significant inhibition observed at 10 μM.
DYRK1A	Not Determined	38%[2]	Significant inhibition observed at 10 μM.
Lck	Not Determined	30%[2]	Significant inhibition observed at 10 μM.
PRAK	Not Determined	45%[2]	Moderate inhibition observed at 10 μM.
PIM1	Not Determined	53%[2]	Moderate inhibition observed at 10 μM.
MAPKAP-K2	Not Determined	56%[2]	Moderate inhibition observed at 10 μM.
GSK3 beta	Not Determined	58%[2]	Moderate inhibition observed at 10 μM.



RSK2	Not Determined	60%[2]	Moderate inhibition observed at 10 μM.
PIM3	Not Determined	61%[2]	Moderate inhibition observed at 10 μM.
S6K1	Not Determined	61%[2]	Moderate inhibition observed at 10 μM.
IKK beta	Not Determined	63%[2]	Moderate inhibition observed at 10 μM.
SRPK1	Not Determined	70%[2]	Low inhibition observed at 10 μM.
NEK6	Not Determined	74%[2]	Low inhibition observed at 10 μM.
МАРКАР-КЗ	Not Determined	74%[2]	Low inhibition observed at 10 μM.
PKB alpha	Not Determined	75%[2]	Low inhibition observed at 10 μM.
SGK1	Not Determined	75%[2]	Low inhibition observed at 10 μM.
DYRK2	Not Determined	76%[2]	Low inhibition observed at 10 μM.
MELK	Not Determined	76%[2]	Low inhibition observed at 10 μM.
РКА	Not Determined	76%[2]	Low inhibition observed at 10 μM.
CSK	Not Determined	79%[2]	Low inhibition observed at 10 μM.
JNK3	Not Determined	79%[2]	Low inhibition observed at 10 μM.
SmMLCK	Not Determined	80%[2]	Low inhibition observed at 10 μM.



MSK1	Not Determined	81%[2]	Low inhibition observed at 10 μM.
DYRK3	Not Determined	81%[2]	Low inhibition observed at 10 μM.
PKB beta	Not Determined	83%[2]	Low inhibition observed at 10 μM.
p38 beta MAPK	Not Determined	84%[2]	Low inhibition observed at 10 μM.
CAMKK alpha	Not Determined	85%[2]	Low inhibition observed at 10 μM.
РНК	Not Determined	87%[2]	Low inhibition observed at 10 μM.
PKD1	Not Determined	87%[2]	Low inhibition observed at 10 μM.
PRK2	Not Determined	87%[2]	Low inhibition observed at 10 μM.
PIM2	Not Determined	87%[2]	Low inhibition observed at 10 μM.
ROCK 2	Not Determined	87%[2]	Low inhibition observed at 10 μM.
CAMKK beta	Not Determined	88%[2]	Low inhibition observed at 10 μM.
JNK2	Not Determined	89%[2]	Low inhibition observed at 10 μM.
Aurora B	Not Determined	89%[2]	Low inhibition observed at 10 μM.
PAK4	Not Determined	89%[2]	Low inhibition observed at 10 μM.
p38 delta MAPK	Not Determined	90%[2]	Minimal inhibition observed at 10 μM.



NEK2a	Not Determined	90%[2]	Minimal inhibition observed at 10 μM.
MARK3	Not Determined	90%[2]	Minimal inhibition observed at 10 μM.
NEK7	Not Determined	91%[2]	Minimal inhibition observed at 10 μM.
p38 alpha MAPK	Not Determined	91%[2]	Minimal inhibition observed at 10 μM.
Aurora C	Not Determined	91%[2]	Minimal inhibition observed at 10 μM.
ERK2	Not Determined	92%[2]	Minimal inhibition observed at 10 μM.
CK1 delta	Not Determined	93%[2]	Minimal inhibition observed at 10 μM.
MKK1	Not Determined	93%[2]	Minimal inhibition observed at 10 μM.
PKC alpha	Not Determined	93%[2]	Minimal inhibition observed at 10 μM.
Src	Not Determined	94%[2]	Minimal inhibition observed at 10 μM.
PLK1	Not Determined	95%[2]	Minimal inhibition observed at 10 μM.
BRSK2	Not Determined	96%[2]	Minimal inhibition observed at 10 μM.
HIPK2	Not Determined	99%[2]	No significant inhibition observed at 10 μM.
PKC zeta	Not Determined	99%[2]	No significant inhibition observed at 10 μM.



PDK1	Not Determined	99%[2]	No significant inhibition observed at 10 μM.
ERK8	Not Determined	99%[2]	No significant inhibition observed at 10 μM.
MNK2	Not Determined	101%[2]	No significant inhibition observed at 10 μM.
p38 gamma MAPK	Not Determined	102%[2]	No significant inhibition observed at 10 μM.
ERK1	Not Determined	102%[2]	No significant inhibition observed at 10 μM.
MST2	Not Determined	102%[2]	No significant inhibition observed at 10 μM.
MNK1	Not Determined	103%[2]	No significant inhibition observed at 10 μM.
PAK5	Not Determined	104%[2]	No significant inhibition observed at 10 μΜ.
CDK2-Cyclin A	Not Determined	105%[2]	No significant inhibition observed at 10 μM.
CK2	Not Determined	105%[2]	No significant inhibition observed at 10 μΜ.
HIPK3	Not Determined	107%[2]	No significant inhibition observed at



			10 μΜ.
JNK1	Not Determined	110%[2]	No significant inhibition observed at 10 μM.
PAK6	Not Determined	113%[2]	No significant inhibition observed at 10 μM.
АМРК	Not Determined	115%[2]	No significant inhibition observed at 10 μM.
RSK1	Not Determined	116%[2]	No significant inhibition observed at 10 μM.
CHK1	Not Determined	120%[2]	No significant inhibition observed at 10 μM.
CHK2	Not Determined	123%[2]	No significant inhibition observed at 10 μM.
EF2K	Not Determined	130%[2]	No significant inhibition observed at 10 μM.
PKC (Ca2+- dependent)	Not Determined	Not Inhibited	Qualitative data indicating no inhibition.[3]
PTK	Not Determined	Not Inhibited	Qualitative data indicating no inhibition.[3]

Experimental Protocols



The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical biology. A standard method for this is the in vitro kinase assay, which measures the enzymatic activity of a kinase in the presence and absence of an inhibitor. Below is a representative protocol for a radiometric kinase assay, a common method for assessing kinase activity.

Objective: To determine the inhibitory effect of **KN-62** on the activity of a panel of protein kinases.

Materials:

- Purified recombinant kinases
- · Specific peptide substrates for each kinase
- KN-62 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
- Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and other components optimized for the specific kinase)
- [y-32P]ATP or [y-33P]ATP (radiolabeled ATP)
- ATP
- Phosphocellulose paper or membrane
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter and scintillation fluid

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of KN-62 in DMSO.
 - Prepare serial dilutions of KN-62 in the kinase reaction buffer.



 Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.

Kinase Reaction:

- In a microcentrifuge tube or a well of a microplate, add the kinase master mix.
- Add the desired concentration of KN-62 or the vehicle control (DMSO) to the reaction mixture.
- Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the kinase (often 30°C) to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP.
 The final ATP concentration is typically at or near the Km for the specific kinase to ensure sensitive detection of inhibition.
- Reaction Quenching and Substrate Capture:
 - After a defined incubation time (e.g., 10-30 minutes), during which the kinase is in its linear reaction range, stop the reaction. This can be done by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper/membrane.
 - The phosphocellulose paper/membrane selectively binds the phosphorylated peptide substrate, while the unreacted [γ -32P]ATP is washed away.

Washing:

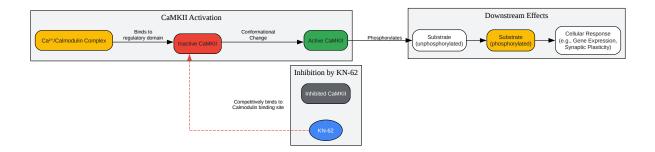
- Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove all unbound radiolabeled ATP.
- Detection and Data Analysis:
 - Place the washed phosphocellulose paper/membrane in a scintillation vial with scintillation fluid.



- Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
- Calculate the percentage of remaining kinase activity for each KN-62 concentration compared to the vehicle control.
- For IC50 determination, plot the percentage of remaining activity against the logarithm of the KN-62 concentration and fit the data to a sigmoidal dose-response curve.

Visualizing the CaMKII Signaling Pathway

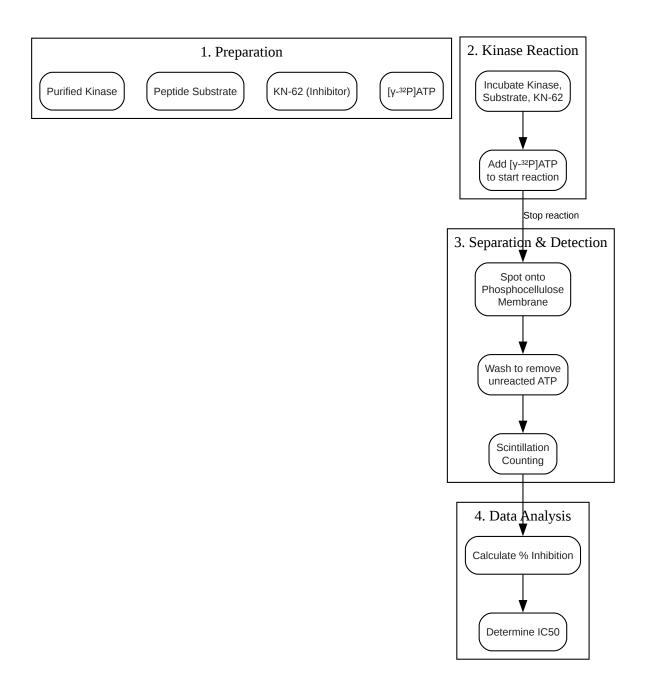
The following diagrams illustrate the CaMKII signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.



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Caption: CaMKII signaling pathway and inhibition by KN-62.





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Caption: Experimental workflow for a radiometric kinase assay.



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